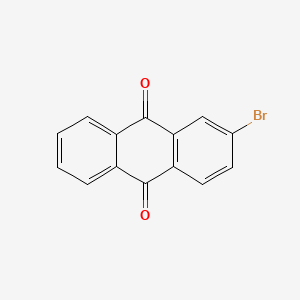

2-Bromoanthraquinone

Cat. No. B1267325

:

572-83-8

M. Wt: 287.11 g/mol

InChI Key: VTSDGYDTWADUJQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09285320B2

Procedure details

2-Bromoanthraquinone 10 (8.50 g, 0.0296 mol, 1 equiv) and a 50:50 mixture of isopropyl alcohol and tetrahydrofuran (200 mL) were stirred for 10 minutes at 0° C., forming a yellow suspension. NaBH4 (6.70 g, 0.177 mol, 6.0 equiv.) was added to the suspension at 0° C. The mixture was stirred at 0° C. for three hours, turning red in color. The solution was then warmed to room temperature. Additional NaBH4 (3.35 g, 0.089 mol, 3.0 equiv.) was added to the solution at room temperature and the solution was stirred at room temperature for 12 hours, turning into an orange suspension. Deionized water (10 mL) was added to the solution at room temperature and the solution was stirred at room temperature for an additional 12 hours. The consumption of 2-bromoanthraquinone 10 was monitored by thin-layer chromatography (35% CHCl3/hexane, Rf=0.33). Once the consumption of 2-bromoanthraquinone 10 stopped entirely (it was never fully consumed), the volatiles were removed by rotary evaporation. 3 M HCl was slowly added to the solution until bubbling ceased, then additional 3 M HCl (30 mL) was added. The solution was heated at reflux for 6 hours, turning into an opaque, yellow suspension in the process. The mixture was cooled to room temperature, turning into a transparent solution containing yellow-brown crystals. As much water as possible was removed by rotary evaporation. The contents were then vacuum-filtered and washed using deionized water to remove any water, acid and ionic salt, leaving behind a yellow-brown colored solid. The vacuum-filtration receiving flask was changed and the solid was washed with CH2Cl2 through the filter paper. The CH2Cl2 was removed through rotary evaporation. The remaining solid was purified by column chromatography (100% hexane, Rf=0.27), providing 2-bromoanthracene 11 as a white, powdery solid (2.00 g, 26%). 1H NMR (CDCl3): δ 8.42 (s, 1H), 8.34 (s, 1H), 8.18 (d, 1H), 8.01 (m, 2H), 7.87 (d, 1H), 7.50 (m, 3H).

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.C(O)(C)C.O1CCCC1.[BH4-].[Na+]>O>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

6.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

3.35 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

were stirred for 10 minutes at 0° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

forming a yellow suspension

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at 0° C. for three hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was then warmed to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution was stirred at room temperature for 12 hours

|

|

Duration

|

12 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution was stirred at room temperature for an additional 12 hours

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The consumption of 2-bromoanthraquinone 10

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Once the consumption of 2-bromoanthraquinone 10

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was never fully consumed), the volatiles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed by rotary evaporation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

3 M HCl was slowly added to the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

until bubbling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

additional 3 M HCl (30 mL) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing yellow-brown crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As much water as possible was removed by rotary evaporation

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The contents were then vacuum-filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any water, acid and ionic salt

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving behind a yellow-brown colored solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The vacuum-filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the solid was washed with CH2Cl2 through the filter paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The CH2Cl2 was removed through rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The remaining solid was purified by column chromatography (100% hexane, Rf=0.27)

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC2=CC3=CC=CC=C3C=C2C=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2 g | |

| YIELD: PERCENTYIELD | 26% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |